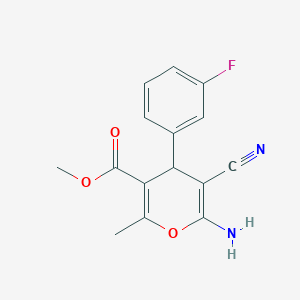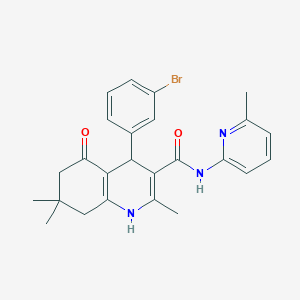![molecular formula C15H14O B11649223 2-[(2E)-3-phenylprop-2-en-1-yl]phenol](/img/structure/B11649223.png)
2-[(2E)-3-phenylprop-2-en-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-3-phenylprop-2-en-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group (hydroxyl group attached to a benzene ring) and a phenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of phenols. This method typically requires the use of aryl halides and strong nucleophiles under specific reaction conditions . Another method involves the oxidation of arylhydrosilanes, which can be catalyzed by transition metals .
Industrial Production Methods
In industrial settings, the production of phenols, including this compound, often involves the hydroxylation of aryl halides. This process can be catalyzed by palladium or nickel catalysts and typically requires high temperatures and specific solvents . Additionally, the oxidation of benzene derivatives can also be employed to produce phenols on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-3-phenylprop-2-en-1-yl]phenol undergoes various chemical reactions, including:
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro-phenols, bromo-phenols, sulfo-phenols
Applications De Recherche Scientifique
2-[(2E)-3-phenylprop-2-en-1-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2E)-3-phenylprop-2-en-1-yl]phenol involves its interaction with specific molecular targets and pathways. As a phenol, it can exert its effects through the following mechanisms:
Comparaison Avec Des Composés Similaires
2-[(2E)-3-phenylprop-2-en-1-yl]phenol can be compared with other similar compounds, such as:
Cinnamaldehyde: A compound with a similar phenylprop-2-enal structure, known for its characteristic flavor and odor.
Phenol: The parent compound, which is widely used as an antiseptic and disinfectant.
Uniqueness
List of Similar Compounds
- Cinnamaldehyde
- Phenol
- Hydroquinone
- Quinone
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-[(E)-3-phenylprop-2-enyl]phenol |
InChI |
InChI=1S/C15H14O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-10,12,16H,11H2/b9-6+ |
Clé InChI |
ZOWWQFKBWKBYAE-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CC2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)C=CCC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11649145.png)
![N-(3-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11649151.png)
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11649156.png)
![2-{[7-(Morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B11649161.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11649162.png)
![4-methyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B11649164.png)
![(4E)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B11649185.png)
![2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11649194.png)
![2-Methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11649195.png)
![2-({4-[(Carboxymethyl)amino]-6-(diethylamino)-1,3,5-triazin-2-YL}amino)acetic acid](/img/structure/B11649204.png)


![4-[3-(2-chlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11649216.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B11649221.png)
